molecular formula C6H9ClO3 B13876384 Butyl chloro(oxo)acetate CAS No. 20963-23-9

Butyl chloro(oxo)acetate

Cat. No.: B13876384
CAS No.: 20963-23-9
M. Wt: 164.59 g/mol
InChI Key: FFYIWHUDKRDPBB-UHFFFAOYSA-N
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Description

Butyl chloro(oxo)acetate is an organic compound with the molecular formula C6H9ClO3. It is a colorless to yellow liquid and is known for its reactivity due to the presence of both chloro and oxo functional groups. This compound is used in various chemical reactions and has applications in different fields such as organic synthesis and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Butyl chloro(oxo)acetate can be synthesized through several methods. One common method involves the reaction of butyl alcohol with chloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds as follows:

C4H9OH+ClCH2COClC6H9ClO3+HCl\text{C4H9OH} + \text{ClCH2COCl} \rightarrow \text{C6H9ClO3} + \text{HCl} C4H9OH+ClCH2COCl→C6H9ClO3+HCl

The reaction is typically carried out at low temperatures to control the exothermic nature of the process and to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound often involves continuous flow processes to ensure consistent quality and yield. Flow microreactor systems have been developed to enhance the efficiency and sustainability of the synthesis process . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

Butyl chloro(oxo)acetate undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Hydrolysis: The compound can be hydrolyzed to produce butyl alcohol and chloroacetic acid.

    Esterification: It can react with carboxylic acids to form esters.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines (e.g., methylamine), alcohols (e.g., methanol), and thiols (e.g., thiophenol). The reactions are typically carried out in the presence of a base such as sodium hydroxide.

    Hydrolysis: This reaction is usually performed in the presence of water and an acid or base catalyst.

    Esterification: Carboxylic acids and an acid catalyst such as sulfuric acid are used.

Major Products

    Nucleophilic substitution: Produces substituted acetates.

    Hydrolysis: Produces butyl alcohol and chloroacetic acid.

    Esterification: Produces esters of this compound.

Scientific Research Applications

Butyl chloro(oxo)acetate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.

    Pharmaceuticals: It serves as a building block for the synthesis of pharmaceutical agents.

    Agrochemicals: It is used in the production of pesticides and herbicides.

    Polymer Chemistry: It is involved in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of butyl chloro(oxo)acetate involves its reactivity with nucleophiles. The chloro group is highly reactive and can be easily displaced by nucleophiles, leading to the formation of various substituted products. The oxo group also plays a role in the compound’s reactivity, particularly in esterification reactions.

Comparison with Similar Compounds

Butyl chloro(oxo)acetate can be compared with other similar compounds such as:

    Methyl chloro(oxo)acetate: Similar in structure but with a methyl group instead of a butyl group.

    Ethyl chloro(oxo)acetate: Similar in structure but with an ethyl group instead of a butyl group.

    Propyl chloro(oxo)acetate: Similar in structure but with a propyl group instead of a butyl group.

Uniqueness

The uniqueness of this compound lies in its specific reactivity and the applications it finds in various fields. Its longer carbon chain compared to methyl and ethyl derivatives provides different physical properties and reactivity, making it suitable for specific industrial applications.

Properties

IUPAC Name

butyl 2-chloro-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClO3/c1-2-3-4-10-6(9)5(7)8/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFYIWHUDKRDPBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40520999
Record name Butyl chloro(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40520999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20963-23-9
Record name Butyl chloro(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40520999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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